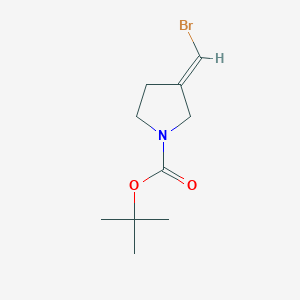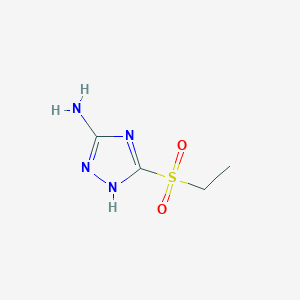![molecular formula C14H13N5OS B2378163 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1788557-85-6](/img/structure/B2378163.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
In Silico Drug-Likeness and Microbial Investigation
A study by Pandya et al. (2019) focused on synthesizing a library of compounds related to the one , where they explored their in silico ADME prediction properties alongside in vitro antibacterial, antifungal, and antimycobacterial activities. Their research demonstrated that certain compounds exhibited good to moderate activity against bacterial strains, with some showing better antimycobacterial activity compared to standard drugs like ciprofloxacin and pyrazinamide. This research highlights the compound's potential in contributing to the development of new antimicrobial agents based on its chemical structure (Pandya, Dave, Patel, & Desai, 2019).
Anticonvulsant Agents
Malik and Khan (2014) explored derivatives of similar chemical structures for their anticonvulsant activities. Their findings showed that certain compounds, particularly one with a 6.20 mg/kg ED50 value in rats, exhibited potent anticonvulsant activity with a protective index significantly higher than that of the reference drug phenytoin. This suggests the potential utility of such compounds in the development of new anticonvulsant drugs (Malik & Khan, 2014).
Synthesis and Chemical Properties
Katritzky, Singh, and Bobrov (2004) conducted research on the synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, showcasing innovative methodologies in chemical synthesis that could be applicable to compounds with similar structures. Their work contributes to the broader understanding of synthetic chemistry and the potential for creating complex molecules for further research applications (Katritzky, Singh, & Bobrov, 2004).
Corrosion Inhibition
Research by Ma et al. (2017) investigated the use of 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicated that triazole derivatives exhibit promising corrosion inhibition properties, suggesting that compounds with similar chemical frameworks could be explored for protective applications in industrial processes (Ma, Qi, He, Tang, & Lu, 2017).
Mechanism of Action
Target of Action
For instance, benzothiazole derivatives have shown anti-inflammatory and analgesic activities . Similarly, triazole derivatives have been found to possess antibacterial activities .
Mode of Action
These interactions can lead to changes in the conformation or function of the target, resulting in a biological response .
Biochemical Pathways
Based on the known activities of benzothiazole and triazole derivatives, it can be speculated that this compound may affect inflammatory pathways and bacterial growth processes .
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
Based on the known activities of benzothiazole and triazole derivatives, it can be speculated that this compound may reduce inflammation, alleviate pain, and inhibit bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body. Similarly, temperature can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-16-11-3-1-2-4-12(11)21-13)18-7-5-10(9-18)19-8-6-15-17-19/h1-4,6,8,10H,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBFCJEFWOQCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)


![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)





![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)